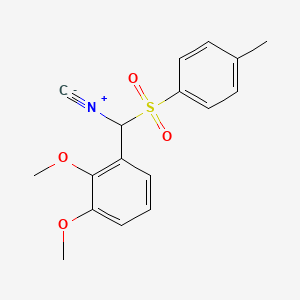

1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

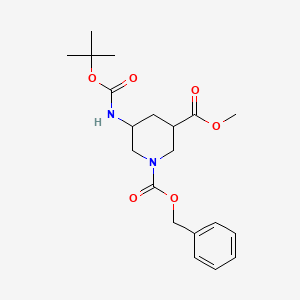

“1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide” is a complex organic compound. It contains a phenyl ring with two methoxy groups attached at the 2nd and 3rd positions. The tosylmethyl isocyanide group is attached to the phenyl ring. This compound likely belongs to the class of organic compounds known as aromatic isocyanides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, two methoxy groups, a tosylmethyl group, and an isocyanide group . The exact structure would need to be determined through spectroscopic methods such as IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the phenyl ring, the methoxy groups, the tosylmethyl group, and the isocyanide group . The exact reactions would depend on the conditions and the reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in polar solvents. The aromatic ring and the isocyanide group might contribute to its reactivity .

Applications De Recherche Scientifique

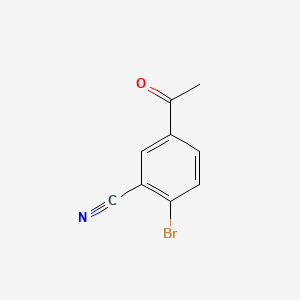

Synthesis of Novel Benzamide Compounds

This compound can be used in the synthesis of novel benzamide compounds . These benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Antioxidant Activity

The synthesized benzamide compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective antioxidant activity compared with standards .

Antibacterial Activity

The new compounds synthesized from this compound have shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Bioactive Natural Products

Chalcones, which can be synthesized from this compound, form one of the largest groups of bioactive natural products . They have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .

Drug Discovery

Amide compounds, which can be synthesized from this compound, have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries .

Industrial Applications

Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests potential applications in these industries .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of these reactions can be transformed into a variety of cyclohexanol derivatives .

Result of Action

The products of sm cross-coupling reactions, in which similar compounds participate, can be transformed into potentially useful intermediates for biologically important materials .

Action Environment

The sm cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-8-10-13(11-9-12)23(19,20)17(18-2)14-6-5-7-15(21-3)16(14)22-4/h5-11,17H,1,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQXJHWREIZUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)OC)OC)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)